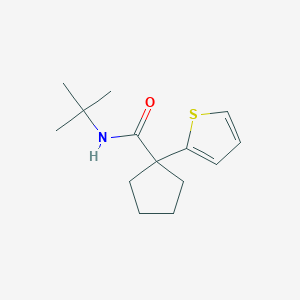

![molecular formula C16H8ClN3O5 B2387555 2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole CAS No. 890641-87-9](/img/structure/B2387555.png)

2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

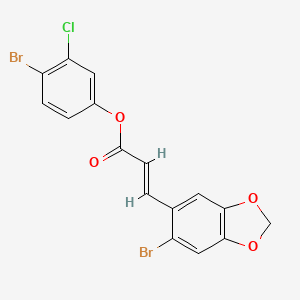

The compound “2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a chloro-nitrophenyl group, two furan rings, and an oxadiazole ring .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through cycloaddition or condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two furan rings, an oxadiazole ring, and a 2-chloro-4-nitrophenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the presence of the nitro group, the chloro group, and the furan and oxadiazole rings .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

1,3,4-Oxadiazoles, including derivatives similar to 2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole, have been synthesized and evaluated for their biological activities. These compounds exhibit a range of biological effects, such as antibacterial, antifungal, and anti-tubercular activities. The synthesis methods vary, but typically involve reactions of acylhydrazide with nitro or chloro aroyle chloride, or direct preparation from carboxylic acid and acylhydrazide. Compounds synthesized using these methods have shown significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Energetic Materials Development

The combination of 1,3,4-oxadiazole and furazan rings in compounds has been explored for the development of energetic materials. These compounds exhibit good thermal stabilities and acceptable sensitivity values, making them comparable to well-known explosives like RDX. The research indicates that such materials have potential in applications requiring high energy density with relative stability (Tang et al., 2015).

Vasodilator Action of Furoxans

Furoxans, related to 1,3,4-oxadiazoles, have been studied for their vasodilator action, which is mediated by the generation of nitric oxide (NO) following chemical reactions with thiols. This property categorizes furoxans as potential nitrovasodilators, offering insights into their pharmacological applications in conditions requiring vasodilation (Feelisch et al., 1992).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClN3O5/c17-11-8-9(20(21)22)3-4-10(11)12-5-6-14(24-12)16-19-18-15(25-16)13-2-1-7-23-13/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVUVZBVEVIUPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine](/img/structure/B2387473.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2387474.png)

![2-({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2387481.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2387488.png)

![3-Methyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2387489.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-quinazolin-4-ylamino]acetic acid](/img/structure/B2387490.png)

![3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2387493.png)

![7-(3,4-difluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387495.png)